molecular formula C10H18O2 B2801922 (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid CAS No. 2248209-97-2

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid

Cat. No.: B2801922
CAS No.: 2248209-97-2
M. Wt: 170.252
InChI Key: DSXGTJUVOIKJBV-LURJTMIESA-N
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Description

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is an organic compound characterized by a cyclopropyl ring with four methyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, optimized for yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.

    Propanoic acid derivatives: Compounds with similar propanoic acid moieties but different ring structures.

Uniqueness

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is unique due to the presence of the tetramethyl-substituted cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6(8(11)12)7-9(2,3)10(7,4)5/h6-7H,1-5H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXGTJUVOIKJBV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C1(C)C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1C(C1(C)C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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